Tautomeric Equilibrium: Keto Form Prevalence in 2-Hydroxy-4-nitropyridine vs. Enol Form in 3-Hydroxy Isomers
2-Hydroxy-4-nitropyridine exhibits a predominant keto tautomer (4-nitro-1H-pyridin-2-one) in solution, a behavior shared with 4-hydroxy derivatives but distinct from the 3-hydroxy isomer which exists primarily in the enol form [1]. This differential tautomeric preference is observed across 22 substituted nitropyridines and directly influences hydrogen-bonding capacity, reactivity, and spectral properties [1].
| Evidence Dimension | Tautomeric form preference |
|---|---|
| Target Compound Data | Keto form (4-nitro-1H-pyridin-2-one) predominates |
| Comparator Or Baseline | 3-Hydroxy derivatives: Enol form predominates; 2- and 4-hydroxy derivatives: Keto form predominates |
| Quantified Difference | Qualitative difference (keto vs. enol); no equilibrium constant reported |
| Conditions | 1H, 13C, and 17O NMR spectroscopy of 22 substituted nitropyridines in solution [1] |
Why This Matters
The keto tautomer presents a lactam-like structure with different hydrogen-bonding and nucleophilic character compared to the enol form, directly impacting suitability as a synthetic intermediate and analytical standard.
- [1] Kolehmainen, E., Laihia, K., Rasała, D., & Gawinecki, R. (1991). 1H, 13C and 17O NMR study of substituted nitropyridines. Magnetic Resonance in Chemistry, 29(9), 858–864. https://doi.org/10.1002/mrc.1260290904. View Source
